molecular formula C20H19NO4 B2971031 4-(2-oxo-2-phenylethyl)-2-propylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione CAS No. 903859-47-2

4-(2-oxo-2-phenylethyl)-2-propylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione

Cat. No.: B2971031
CAS No.: 903859-47-2
M. Wt: 337.375
InChI Key: NFCQEZAVKAZPMG-UHFFFAOYSA-N
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Description

4-(2-oxo-2-phenylethyl)-2-propylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione is a complex organic compound belonging to the class of benzo[f][1,4]oxazepines. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-oxo-2-phenylethyl)-2-propylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione typically involves the reaction of substituted 2-aminophenols with substituted 2-halobenzaldehydes under basic conditions. This reaction can be facilitated by microwave irradiation, which significantly reduces the reaction time and increases the yield . Another method involves the use of copper catalysis for the one-pot synthesis of indole/benzimidazole-fused benzo[f][1,4]oxazepines .

Industrial Production Methods

Industrial production of this compound may involve large-scale microwave-assisted synthesis due to its efficiency and high yield. Additionally, the use of continuous flow reactors can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(2-oxo-2-phenylethyl)-2-propylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the halogenated positions of the benzene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzo[f][1,4]oxazepines.

Scientific Research Applications

4-(2-oxo-2-phenylethyl)-2-propylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-oxo-2-phenylethyl)-2-propylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione is unique due to its specific substituents and the resulting pharmacological profile. Its distinct chemical structure allows for unique interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

4-phenacyl-2-propyl-1,4-benzoxazepine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4/c1-2-8-18-20(24)21(13-16(22)14-9-4-3-5-10-14)19(23)15-11-6-7-12-17(15)25-18/h3-7,9-12,18H,2,8,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFCQEZAVKAZPMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1C(=O)N(C(=O)C2=CC=CC=C2O1)CC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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